molecular formula C43H46N2O2 B6291493 (3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 2182671-16-3

(3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B6291493
CAS No.: 2182671-16-3
M. Wt: 622.8 g/mol
InChI Key: AJVITPISLPTGTP-CDBYGCFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the tert-butylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) include other indeno[1,2-d]oxazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) lies in its specific tert-butylphenyl groups, which impart distinct chemical and physical properties compared to other derivatives.

Properties

IUPAC Name

(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3/t35-,36-,37+,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVITPISLPTGTP-CDBYGCFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45)C6=N[C@H]7[C@@H](O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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